2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine

Catalog No.
S925511
CAS No.
24101-09-5
M.F
C5H3ClF3N3
M. Wt
197.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine

CAS Number

24101-09-5

Product Name

2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine

IUPAC Name

2-chloro-5-(trifluoromethyl)pyrimidin-4-amine

Molecular Formula

C5H3ClF3N3

Molecular Weight

197.54 g/mol

InChI

InChI=1S/C5H3ClF3N3/c6-4-11-1-2(3(10)12-4)5(7,8)9/h1H,(H2,10,11,12)

InChI Key

PJQOTFJZZMWUMS-UHFFFAOYSA-N

SMILES

C1=C(C(=NC(=N1)Cl)N)C(F)(F)F

Canonical SMILES

C1=C(C(=NC(=N1)Cl)N)C(F)(F)F

2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine (CAS 24101-09-5) is a highly specialized, regiochemically pure heterocyclic building block extensively utilized in the pharmaceutical and agrochemical industries. Structurally, it features a highly reactive C2-chloride primed for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling, alongside a pre-installed C4-amino group that eliminates downstream functionalization steps [1]. The integration of a C5-trifluoromethyl group not only enhances the electrophilicity of the C2 position but also imparts critical metabolic stability and lipophilicity to downstream active pharmaceutical ingredients (APIs). This compound is a critical precursor for the synthesis of advanced kinase inhibitors, including PARP7 and LRRK2 targeted therapies, offering superior processability compared to unfunctionalized or dihalogenated analogs.

Attempting to substitute 2-chloro-5-(trifluoromethyl)pyrimidin-4-amine with the more readily available 2,4-dichloro-5-(trifluoromethyl)pyrimidine introduces severe inefficiencies in synthetic workflows. Because the strongly electron-withdrawing trifluoromethyl group alters the electronic distribution of the pyrimidine ring, reacting the dichloro analog with ammonia typically yields a near 1:1 mixture of 2-amino and 4-amino regioisomers[1]. This lack of regiocontrol caps the theoretical yield of the desired 4-amino intermediate at approximately 48% and necessitates rigorous, time-consuming chromatographic separation. Consequently, generic substitution drastically increases raw material waste, extends process cycle times, and complicates scale-up operations, making the pre-aminated compound the economically and operationally superior choice for procurement.

Elimination of Regioselectivity Bottlenecks in Amination

When synthesizing 4-amino pyrimidine derivatives, starting from 2,4-dichloro-5-(trifluoromethyl)pyrimidine requires an amination step that suffers from notoriously poor regiocontrol. Literature indicates that reaction with ammonia yields a ~1:1 mixture of the 2-amino and 4-amino isomers, capping the yield of the desired 4-amino product at approximately 48%[1]. Procuring 2-chloro-5-(trifluoromethyl)pyrimidin-4-amine provides a 100% regiopure starting material, completely bypassing this yield loss and the associated chromatographic purification.

Evidence DimensionYield of desired 4-amino regioisomer
Target Compound Data100% regiopure (pre-installed C4-amine)
Comparator Or Baseline2,4-Dichloro-5-(trifluoromethyl)pyrimidine (~48% yield due to 1:1 isomeric mixture)
Quantified Difference>50% absolute yield recovery and elimination of isomer separation
ConditionsReaction with ammonia in THF/water at 20°C

Procuring the pre-aminated compound directly halves raw material waste and eliminates a costly, time-consuming purification step in scale-up manufacturing.

Step Economy in Pd-Catalyzed Cross-Coupling

In the synthesis of complex heterocycles such as PARP7 inhibitors, 2-chloro-5-(trifluoromethyl)pyrimidin-4-amine functions as a dual-purpose building block. It successfully undergoes Suzuki-Miyaura cross-coupling at the C2 position using cataCXium Pd G4 catalysts, directly delivering the 4-amino-5-CF3-pyrimidine motif in a single step [1]. Using unaminated baselines like 2-iodo-5-(trifluoromethyl)pyrimidine requires a subsequent, potentially low-yielding amination step on the complex, high-value intermediate.

Evidence DimensionLinear synthetic steps to target motif
Target Compound Data1 step (direct cross-coupling with pre-installed amine)
Comparator Or Baseline2-Iodo-5-(trifluoromethyl)pyrimidine (2 steps: coupling + subsequent amination)
Quantified DifferenceReduction of 1 linear synthetic step on advanced intermediates
Conditions20 mol % cataCXium Pd G4, 2 M aq. Na2CO3

Reducing the linear step count on advanced intermediates significantly improves overall process yield and reduces active pharmaceutical ingredient (API) manufacturing costs.

Pharmacophore Optimization vs. Non-Fluorinated Analogs

In the development of targeted therapeutics, substituting a hydrogen atom with a trifluoromethyl group significantly alters the physicochemical profile of the molecule. Compared to the baseline 2-chloro-pyrimidin-4-amine, 2-chloro-5-(trifluoromethyl)pyrimidin-4-amine introduces a highly lipophilic and metabolically robust CF3 group at the C5 position [1]. This modification increases the lipophilicity of downstream APIs and protects the C5 position from cytochrome P450-mediated oxidative metabolism, a common liability in unfluorinated pyrimidines.

Evidence DimensionMetabolic blocking and lipophilicity
Target Compound DataC5 position blocked by CF3 (high metabolic stability)
Comparator Or Baseline2-Chloro-pyrimidin-4-amine (C5 position susceptible to oxidation)
Quantified DifferencePrevention of C5-oxidation and increased target binding affinity via hydrophobic interactions
ConditionsIn vivo pharmacokinetic profiling of downstream APIs

Procuring the CF3-substituted building block directly embeds critical pharmacokinetic properties into the drug candidate, reducing the need for late-stage lead optimization.

Synthesis of PARP7 Inhibitors

Leveraging its excellent step economy in Pd-catalyzed cross-coupling, this compound is directly utilized to install the 4-amino-5-(trifluoromethyl)pyrimidine pharmacophore in the development of novel PARP7 inhibitors for oncology applications[1].

Development of LRRK2 Inhibitors for Parkinson's Disease

The pre-installed 4-amino group and metabolically stable CF3 moiety make this building block ideal for synthesizing pyrimidinyl-4-aminopyrazole compounds, which are critical in targeting LRRK2-mediated neurodegenerative diseases [2].

High-Throughput Kinase Inhibitor Library Generation

Due to its 100% regiochemical purity and elimination of isomeric mixtures during functionalization, this compound serves as a reliable, high-yield core for parallel synthesis of diverse kinase inhibitor libraries, streamlining hit-to-lead campaigns [3].

XLogP3

1.7

Wikipedia

2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine

Dates

Last modified: 08-16-2023

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